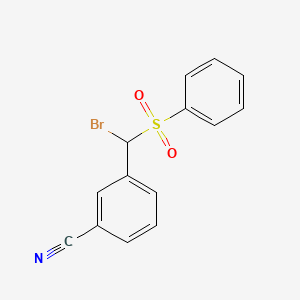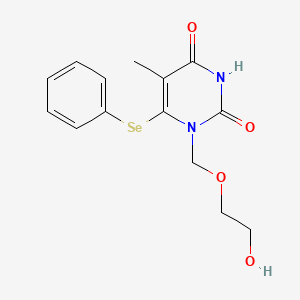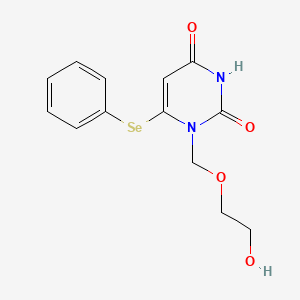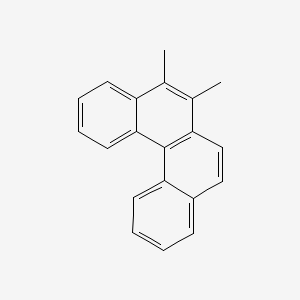
Acyclo-thymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acyclo-thymidine is a synthetic nucleoside analog derived from thymidine. It is primarily known for its antiviral properties, particularly against herpes simplex virus types 1 and 2, and varicella-zoster virus. This compound mimics the natural nucleosides in the DNA, thereby interfering with viral DNA replication.
準備方法
Synthetic Routes and Reaction Conditions: Acyclo-thymidine can be synthesized through a multi-step chemical process. One common method involves the reaction of thymidine with acyclovir. The process typically includes the protection of hydroxyl groups, followed by the introduction of the acyclo moiety through a glycosylation reaction. The final steps involve deprotection to yield the desired compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions: Acyclo-thymidine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to its corresponding alcohols under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can produce alcohol derivatives.
科学的研究の応用
Acyclo-thymidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: this compound is employed in studies involving DNA replication and repair mechanisms.
Medicine: The compound is extensively studied for its antiviral properties and potential therapeutic applications in treating viral infections.
Industry: It is used in the development of antiviral drugs and diagnostic tools.
作用機序
Acyclo-thymidine exerts its effects by mimicking natural nucleosides and incorporating into viral DNA during replication. This incorporation leads to premature chain termination, effectively halting viral DNA synthesis. The compound specifically targets viral thymidine kinase, which phosphorylates this compound to its active triphosphate form. This active form competes with natural nucleotides for incorporation into the viral DNA, leading to the inhibition of viral replication.
類似化合物との比較
Acyclovir: Another nucleoside analog with similar antiviral properties but different structural features.
Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.
Ganciclovir: A nucleoside analog used to treat cytomegalovirus infections.
Uniqueness: Acyclo-thymidine is unique due to its specific structure, which allows it to effectively target viral thymidine kinase and inhibit viral DNA synthesis. Compared to other similar compounds, this compound may offer distinct advantages in terms of selectivity and potency against certain viral infections.
特性
CAS番号 |
117068-47-0 |
|---|---|
分子式 |
C12H16N2O7 |
分子量 |
300.26 g/mol |
IUPAC名 |
methyl 3-(2-methoxy-2-oxoethoxy)-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoate |
InChI |
InChI=1S/C12H16N2O7/c1-7-5-14(12(18)13-11(7)17)8(4-9(15)19-2)21-6-10(16)20-3/h5,8H,4,6H2,1-3H3,(H,13,17,18) |
InChIキー |
RGBRNRQBZCLJPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)NC1=O)C(CC(=O)OC)OCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


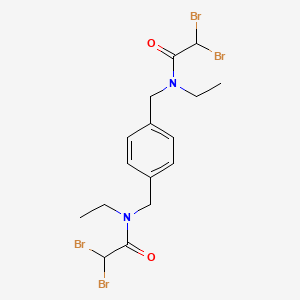
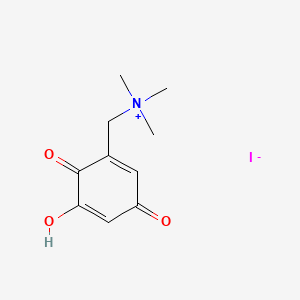
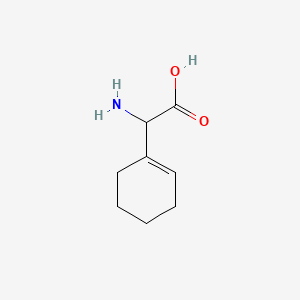
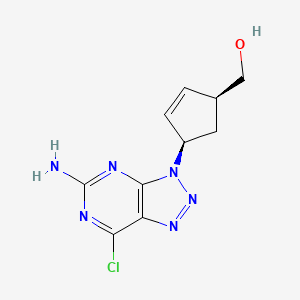

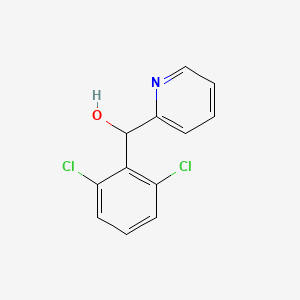
![2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid](/img/structure/B12801429.png)
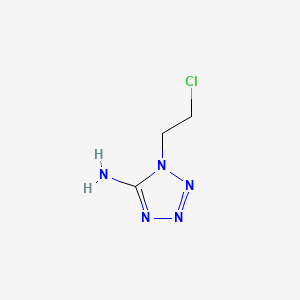

![7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one](/img/structure/B12801441.png)
